![molecular formula C21H22N2O6S3 B6561232 3,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946346-40-3](/img/structure/B6561232.png)
3,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Overview
Description
This compound is a complex organic molecule that contains functional groups such as sulfonamide, thiophene, and dimethoxybenzene. These groups are common in many biologically active compounds and materials for electronic and opto-electronic devices .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Chemical Reactions Analysis
Thiophenes can undergo a variety of chemical reactions, including electrophilic substitution, metal-catalyzed cross-coupling, and transition metal-catalyzed carbon-heteroatom bond-forming reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiophene derivatives generally have high polarizability, which is beneficial for their use in organic semiconductors .Scientific Research Applications
- DMOT serves as a building block in the synthesis of electroactive materials. It is a monomer that can be polymerized to form poly(3,4-dimethoxythiophene) (PDOT). PDOT finds applications in organic electronics, such as conductive polymers for transistors, sensors, and flexible displays .
- The polymerization of DMOT leads to poly(dimethoxythiophenes) , which can potentially be used in energy storage devices. These polymers may find applications in supercapacitors or batteries due to their conductivity and stability .
- DMOT acts as a precursor in the synthesis of an N2S2-N4 porphyrin dyad . Researchers use this dyad to study photoinduced energy transfer processes. Understanding these mechanisms is crucial for applications like solar cells and light-harvesting systems .
- DMOT can be trans-esterified to form 3,4-ethylenedioxythiophene (EDOT). EDOT, when polymerized, yields PEDOT (poly(3,4-ethylenedioxythiophene)). PEDOT is a conductive polymer widely used in π-conjugated systems, including organic photovoltaics and sensors .
- Researchers utilize DMOT as a versatile building block in organic synthesis. Its unique structure allows for modifications, making it valuable in medicinal chemistry. For instance, it can be incorporated into drug scaffolds or used for targeted drug delivery .
- Due to its conjugated system and electron-rich nature, DMOT contributes to the development of materials for optoelectronic devices. These include organic light-emitting diodes (OLEDs), photodetectors, and organic field-effect transistors (OFETs) .
Electroactive Materials for Organic Electronics:
Energy Storage Devices:
Photoinduced Energy Transfer Studies:
Conductive Polymers:
Organic Synthesis and Medicinal Chemistry:
Materials for Optoelectronics:
Mechanism of Action
Future Directions
Thiophene derivatives are of significant interest in the fields of medicinal chemistry and materials science. They are used in the development of new pharmaceuticals and organic electronic materials . Future research may focus on developing new synthetic methods and exploring novel applications for these compounds.
properties
IUPAC Name |
3,4-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S3/c1-28-19-10-8-17(14-20(19)29-2)31(24,25)22-16-7-9-18-15(13-16)5-3-11-23(18)32(26,27)21-6-4-12-30-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQSGXXNOUBREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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